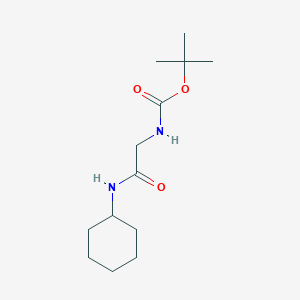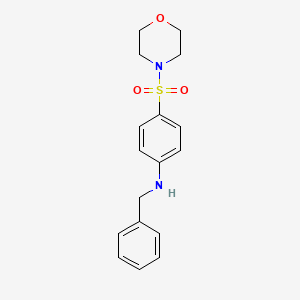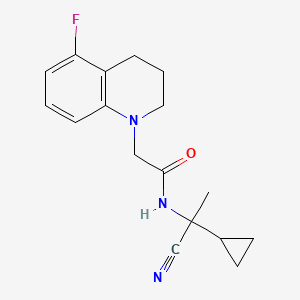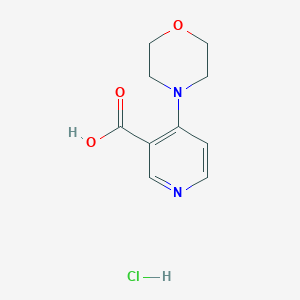![molecular formula C16H15N5O4 B2505936 N-((8-éthoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)méthyl)benzo[d][1,3]dioxol-5-carboxamide CAS No. 2034598-63-3](/img/structure/B2505936.png)
N-((8-éthoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)méthyl)benzo[d][1,3]dioxol-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C16H15N5O4 and its molecular weight is 341.327. The purity is usually 95%.
The exact mass of the compound N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antibactérienne
Ce composé fait partie d'une série de nouveaux dérivés triazolo[4,3-a]pyrazine qui ont été synthétisés et évalués pour leur activité antibactérienne . Certains de ces composés ont montré des activités antibactériennes modérées à bonnes contre les souches de Staphylococcus aureus à Gram positif et d'Escherichia coli à Gram négatif . En particulier, l'un des composés a présenté des activités antibactériennes supérieures, comparables à celles de l'ampicilline, un agent antibactérien de première ligne .
Agents antimicrobiens
Le composé est un hétérocycle azoté, une classe de composés largement présents dans les produits naturels, les médicaments synthétiques et les matériaux fonctionnels . Ces composés constituent l'épine dorsale de nombreux composés et médicaments physiologiquement actifs, et certains composés hétérocycliques azotés synthétiques sont devenus des médicaments populaires .
Activité anticancéreuse
Le composé a montré un potentiel en tant qu'agent anticancéreux. L'un des dérivés a montré une excellente activité antitumorale contre les lignées cellulaires cancéreuses A549, MCF-7 et HeLa . Il possédait également une capacité d'inhibition de la kinase c-Met supérieure au niveau nanomolaire .
Agents antiviraux
Le composé fait partie de l'échafaudage 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine, qui présente des activités pharmacologiques diverses, notamment une activité antivirale .
Inhibiteurs enzymatiques
L'échafaudage 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine, dont le composé fait partie, a été utilisé pour développer des inhibiteurs enzymatiques . Il s'agit notamment des inhibiteurs de l'anhydrase carbonique, des inhibiteurs de la cholinestérase, des inhibiteurs de la phosphatase alcaline, de l'activité anti-lipase et des inhibiteurs de l'aromatase .
Agents antituberculeux
L'échafaudage 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine, dont le composé fait partie, a été utilisé pour développer des agents antituberculeux .
Mécanisme D'action
Target of Action
Similar triazolo[4,3-a]pyrazine derivatives have been found to exhibit antibacterial activities and inhibit c-Met/VEGFR-2 kinases . These targets play crucial roles in bacterial growth and cancer cell proliferation, respectively.
Mode of Action
Based on the activities of similar compounds, it can be inferred that it may interact with its targets (bacterial proteins or c-met/vegfr-2 kinases) to inhibit their functions, leading to antibacterial or anticancer effects .
Biochemical Pathways
Given its potential antibacterial and anticancer activities, it may affect pathways related to bacterial growth and cancer cell proliferation .
Result of Action
Based on the activities of similar compounds, it can be inferred that it may result in the inhibition of bacterial growth or cancer cell proliferation .
Analyse Biochimique
Biochemical Properties
Similar [1,2,4]triazolo[4,3-a]pyrazine derivatives have been found to interact with various enzymes and proteins . These interactions can influence biochemical reactions, potentially leading to changes in cellular function.
Cellular Effects
Similar compounds have been found to exhibit antiproliferative activities against various cancer cell lines . These effects could be due to the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Similar compounds have been found to inhibit the growth of cancer cells by inhibiting the expression of certain proteins, such as c-Met and VEGFR-2 . This suggests that the compound may exert its effects at the molecular level through binding interactions with these proteins, leading to changes in gene expression.
Temporal Effects in Laboratory Settings
Similar compounds have been found to exhibit long-term effects on cellular function in in vitro studies .
Dosage Effects in Animal Models
Similar compounds have been found to exhibit dose-dependent effects in animal studies .
Metabolic Pathways
Similar compounds have been found to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been found to interact with various transporters and binding proteins, potentially influencing the compound’s localization or accumulation .
Subcellular Localization
Similar compounds have been found to localize to specific compartments or organelles within cells .
Propriétés
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-2-23-16-14-20-19-13(21(14)6-5-17-16)8-18-15(22)10-3-4-11-12(7-10)25-9-24-11/h3-7H,2,8-9H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABGFICWKDHKSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B2505854.png)

![3-{2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-N-butyl-N-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2505857.png)
![3-{7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2505859.png)






![4-{4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-5-ethyl-6-methylpyrimidine](/img/structure/B2505868.png)

![3-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1H-indole](/img/structure/B2505871.png)
![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2505875.png)
